Methyl 4-bromo-2-(methylamino)benzoate
Description
Methyl 4-bromo-2-(methylamino)benzoate is a substituted benzoate ester characterized by a bromine atom at the para position (C4) and a methylamino group (-NHCH₃) at the ortho position (C2) of the benzene ring. For instance, tribenuron-methyl (a triazinylsulfonylurea herbicide) shares a benzoate backbone but incorporates a sulfonylurea substituent, highlighting the functional versatility of substituted benzoates .
Properties
IUPAC Name |
methyl 4-bromo-2-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEYCPDNDUMUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-(methylamino)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(methylamino)benzoate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(methylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12BrN O2
- Molecular Weight : 258.11 g/mol
- Functional Groups : Bromine atom at the para position (4-position) and a methylamino group at the ortho position (2-position).
These characteristics contribute to its reactivity and utility in synthetic applications.
Organic Synthesis
Methyl 4-bromo-2-(methylamino)benzoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, allowing for the development of new compounds with desired biological activities .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that it may play a role in the development of anti-HIV agents and aldose reductase inhibitors, which are relevant in treating diabetes-related complications . The methylamino group enhances its interaction with biological targets, making it a candidate for drug development.
Biological Studies
This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its reactivity with various nucleophiles allows researchers to explore its effects on enzymes involved in drug metabolism, providing insights into drug efficacy and safety .
Case Study 1: Synthesis of Anti-HIV Agents
In a study focused on synthesizing potential anti-HIV agents, this compound was used as a key intermediate. The compound underwent various transformations that led to the formation of derivatives exhibiting significant antiviral activity. The structure-activity relationship (SAR) studies highlighted how modifications to the compound's structure could enhance its potency against HIV .
Case Study 2: Aldose Reductase Inhibitors
Another research effort investigated the use of this compound in developing aldose reductase inhibitors. These inhibitors are crucial for managing diabetic complications by preventing the conversion of glucose to sorbitol. The study found that specific modifications to the compound improved its inhibitory activity, demonstrating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(methylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and methylamino group can participate in various binding interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of methyl 4-bromo-2-(methylamino)benzoate with its analogs:
*Calculated based on atomic masses.
Key Observations:
- Substituent Effects: The methylamino group in the target compound likely enhances solubility in polar solvents compared to the methylsulfonyl analog, which has higher molecular weight and predicted boiling point due to the sulfonyl group’s electron-withdrawing nature .
- Crystal Packing: Studies on methyl 4-bromo-2-(methoxymethoxy)benzoate () suggest that substituents like methoxymethoxy or methylamino influence crystal lattice arrangements via hydrogen bonding and steric effects .
Biological Activity
Methyl 4-bromo-2-(methylamino)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structural properties, influenced by the presence of a bromine atom and a methylamino group, contribute to its diverse biological activities.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Chemical Formula : C₉H₈BrN O₂
- Molecular Weight : 232.07 g/mol
The compound features a benzene ring substituted with a bromine atom and a methylamino group, which are critical for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom facilitates electrophilic substitution reactions, while the methylamino group can engage in hydrogen bonding with biological macromolecules. This dual functionality enhances its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its effects against various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis, leading to cell death .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC₅₀ value of approximately 30 µM. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) showed promising results, with a notable reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Line Testing : In research focusing on breast cancer cell lines, treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, demonstrating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
This compound can be compared with other structurally similar compounds to highlight its unique biological activities:
| Compound | Activity | Notes |
|---|---|---|
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | Moderate antibacterial | Less effective than this compound |
| Methyl 4-bromo-2-(methylsulfonyl)benzoate | Weak anticancer | Limited activity compared to the target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
